4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline
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Overview
Description
4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorine atom on the aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions often include the use of aryl halides and various functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of imidazole derivatives, including 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline, involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and functional materials for various industrial applications
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline include:
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 4-(2-Ethyl-1H-imidazol-1-yl)-2-fluoroaniline
- 4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the ethyl group and the fluorine atom on the imidazole and aniline rings, respectively, enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
937597-67-6 |
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Molecular Formula |
C11H12FN3 |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FN3/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12/h3-7H,2,13H2,1H3 |
InChI Key |
YYMYUROTYQICPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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